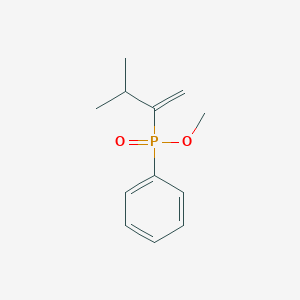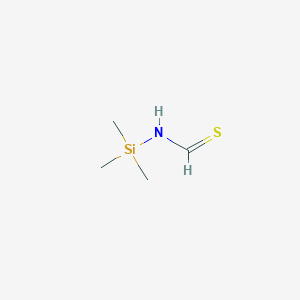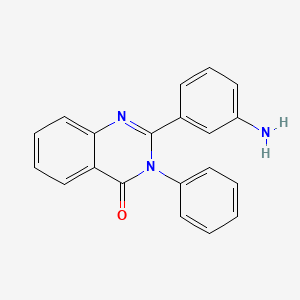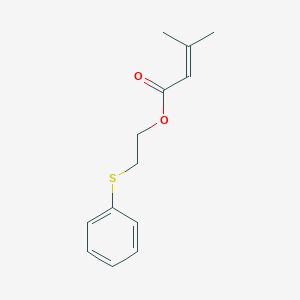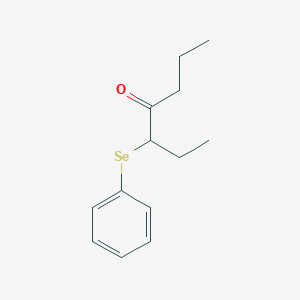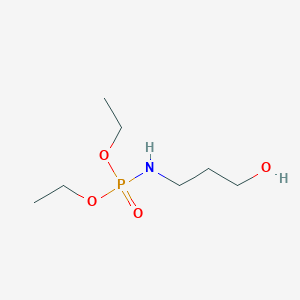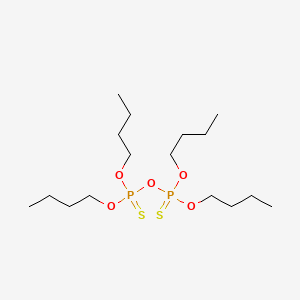
Tetrabutyl thiopyrophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabutyl thiopyrophosphate is an organophosphorus compound with the molecular formula C16H36O5P2S2 It is characterized by the presence of four butyl groups attached to a thiopyrophosphate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrabutyl thiopyrophosphate typically involves the reaction of tetrabutyl phosphonium chloride with thiophosphoryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Tetrabutyl phosphonium chloride+Thiophosphoryl chloride→Tetrabutyl thiopyrophosphate+By-products
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tetrabutyl thiopyrophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols and other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the butyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and related compounds.
Substitution: Various substituted phosphates and thiophosphates.
Scientific Research Applications
Tetrabutyl thiopyrophosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tetrabutyl thiopyrophosphate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved include phosphorylation and dephosphorylation processes, which are critical in cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium bromide: A quaternary ammonium salt used as a phase transfer catalyst.
Tetrabutyl phosphonium chloride: A precursor in the synthesis of tetrabutyl thiopyrophosphate.
Thiopyrophosphate: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of butyl groups and thiopyrophosphate core, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse applications in research and industry set it apart from other similar compounds.
Properties
CAS No. |
60052-04-2 |
|---|---|
Molecular Formula |
C16H36O5P2S2 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
dibutoxy-dibutoxyphosphinothioyloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H36O5P2S2/c1-5-9-13-17-22(24,18-14-10-6-2)21-23(25,19-15-11-7-3)20-16-12-8-4/h5-16H2,1-4H3 |
InChI Key |
WVPSCUZZNRHHIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=S)(OCCCC)OP(=S)(OCCCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine](/img/structure/B14615387.png)
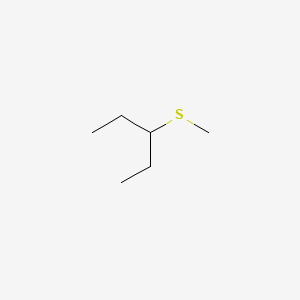
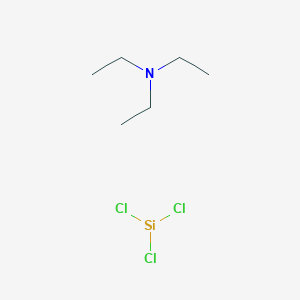
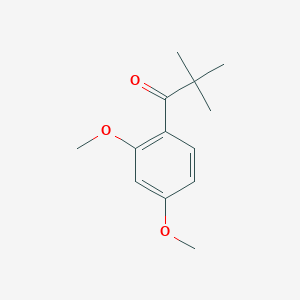
![3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B14615412.png)
![2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane](/img/structure/B14615420.png)

